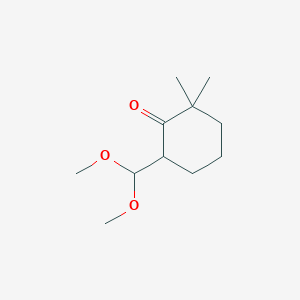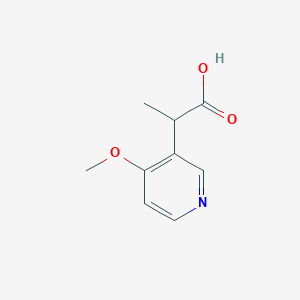
2-(4-Methoxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxypyridin-3-yl)propanoic acid typically involves the reaction of 4-methoxypyridine with a suitable propanoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 2-(4-Hydroxypyridin-3-yl)propanoic acid.
Reduction: The compound can be reduced to form 2-(4-Methoxypyridin-3-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: 2-(4-Hydroxypyridin-3-yl)propanoic acid.
Reduction: 2-(4-Methoxypyridin-3-yl)propanol.
Substitution: Various halogenated or aminated derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(4-Hydroxypyridin-3-yl)propanoic acid
- 2-(4-Methoxypyridin-2-yl)propanoic acid
- 2-(4-Methylpyridin-3-yl)propanoic acid
Comparison: 2-(4-Methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group at the 4-position of the pyridine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds. For example, the hydroxyl derivative may have different solubility and hydrogen bonding characteristics, while the methyl derivative may exhibit different steric effects.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(4-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)7-5-10-4-3-8(7)13-2/h3-6H,1-2H3,(H,11,12) |
InChI Key |
RFNDOKBCNXKVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


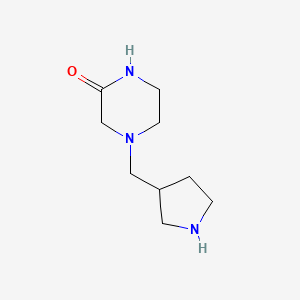
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
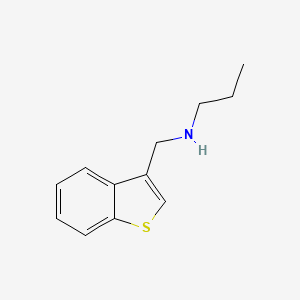
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
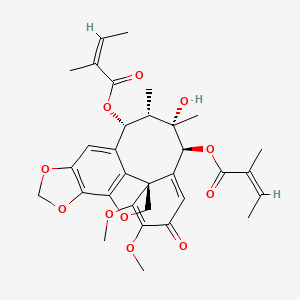
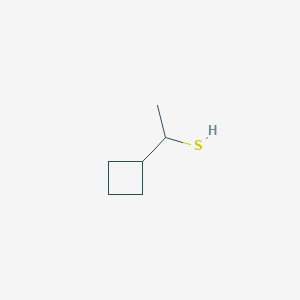
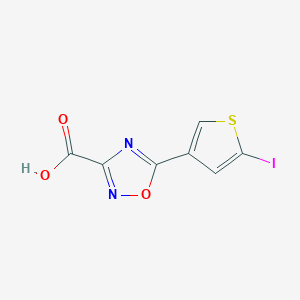
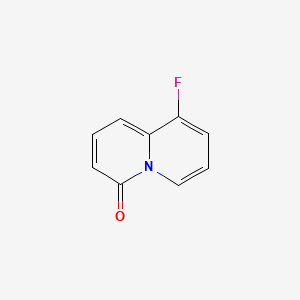
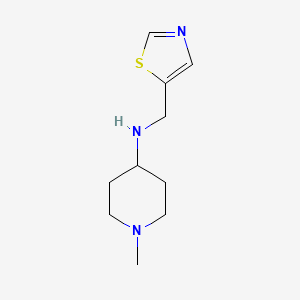
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)
